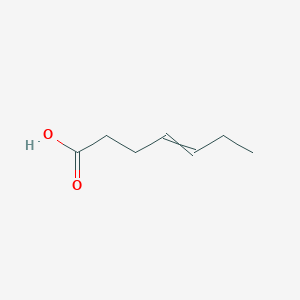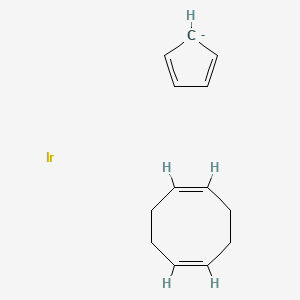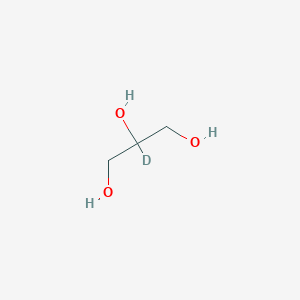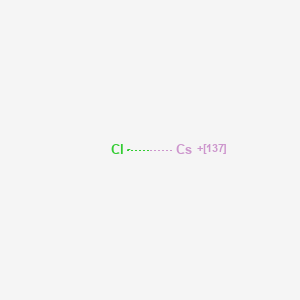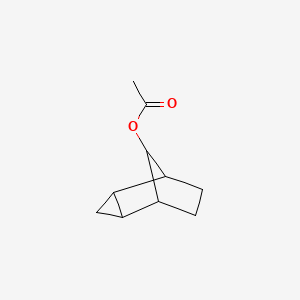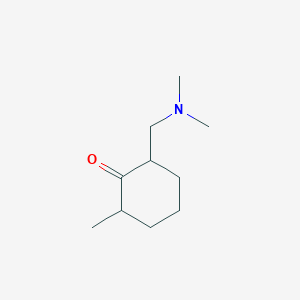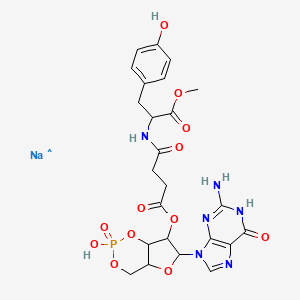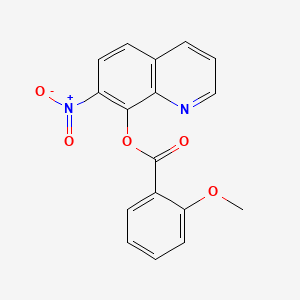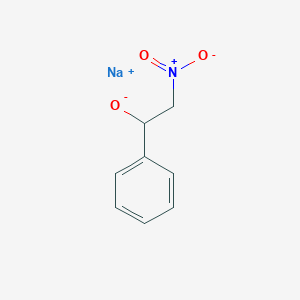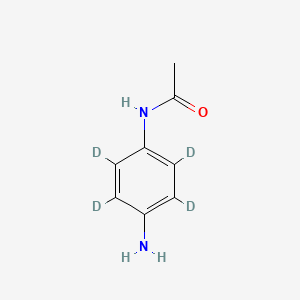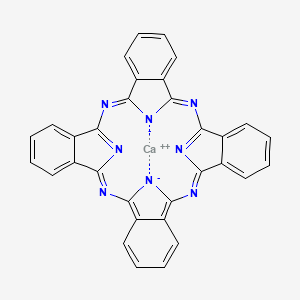
Calcium phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium phthalocyanine is a metal phthalocyanine complex where calcium is centrally coordinated within the phthalocyanine macrocycle. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense blue or green colors. These compounds have extensive applications in dyes, pigments, and various industrial processes due to their remarkable stability and unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium phthalocyanine can be synthesized through several methods, including:
Tetramerization of Phthalonitrile: This involves the reaction of phthalonitrile with a calcium salt under high-temperature conditions, often in the presence of a catalyst such as ammonium molybdate.
Solvothermal Synthesis: This method involves the reaction of phthalodinitrile with calcium salts in a high-boiling solvent under solvothermal conditions, leading to the formation of crystalline phthalocyanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale tetramerization reactions in controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium phthalocyanine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or nitric acid, leading to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride, resulting in reduced phthalocyanine complexes.
Substitution: Nucleophilic or electrophilic substitution reactions where peripheral hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at elevated temperatures.
Reduction: Sodium borohydride; usually performed at room temperature.
Substitution: Various nucleophiles or electrophiles; conditions vary depending on the substituent being introduced.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Complexes: Phthalocyanine complexes with altered electronic properties.
Substituted Phthalocyanines: Compounds with modified peripheral groups, enhancing solubility or reactivity.
Applications De Recherche Scientifique
Calcium phthalocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its stable and reactive nature.
Biology: Employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of dyes and pigments, as well as in electronic devices such as organic solar cells and sensors
Mécanisme D'action
The mechanism of action of calcium phthalocyanine involves its ability to absorb light and generate reactive oxygen species (ROS) when exposed to specific wavelengths. This property is particularly useful in photodynamic therapy, where the generated ROS can induce cell death in targeted cancer cells. The compound’s electronic structure allows it to participate in redox reactions, making it an effective catalyst in various chemical processes .
Comparaison Avec Des Composés Similaires
Copper Phthalocyanine: Known for its use in blue pigments and dyes.
Zinc Phthalocyanine: Widely used in photodynamic therapy and as a photosensitizer.
Iron Phthalocyanine: Employed as a catalyst in various industrial processes
Uniqueness of Calcium Phthalocyanine: this compound stands out due to its unique electronic properties and stability. Unlike other metal phthalocyanines, it offers distinct advantages in terms of solubility and reactivity, making it suitable for a broader range of applications in both scientific research and industrial processes .
Propriétés
Formule moléculaire |
C32H16CaN8 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
calcium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Ca/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
Clé InChI |
CRGHHUKTMZWOAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
